![molecular formula C11H11N3O2 B1372694 1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one CAS No. 1114822-67-1](/img/structure/B1372694.png)
1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one
説明
“1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one” is a chemical compound with the molecular formula C11H11N3O2 . It is used for proteomics research .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Chemical Reactions Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are considered .
科学的研究の応用
Heterocyclic Compound Chemistry
Pyrazolo[3,4-b]pyridines, including 1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, represent a class of heterocyclic compounds that exhibit two possible tautomeric forms: 1H and 2H isomers. These compounds are integral in various chemical syntheses, presenting diverse substituents at different positions. They are synthesized using methods that start from preformed pyrazole or pyridine, leading to a broad range of biomedical applications (Donaire-Arias et al., 2022).
Biomedical Applications
The biomedical applications of pyrazolo[3,4-b]pyridines are extensive. Over 300,000 variants of these compounds have been documented, including in numerous patents and references. They are considered for various biomedical purposes due to their diverse chemical structures and potential biological activities (Donaire-Arias et al., 2022).
Synthesis and Structural Studies
Studies on the synthesis and structural properties of these heterocyclic compounds provide insights into their potential applications. For example, the analysis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines demonstrated that the 2H-tautomers are preferred in solution, with various crystalline structures observed across different derivatives. These structural insights are crucial for understanding their reactivity and potential applications in different fields (Quiroga et al., 1999).
Potential Pharmacological Activities
Compounds similar to 1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one have been explored for their pharmacological activities. For instance, derivatives of 1,3-dimethyl-4-(3-dimethylaminopropylamino)-1H-pyrazolo[3,4-b]quinoline, a related compound, showed interferon-inducing activities. These findings suggest potential therapeutic applications in modulating immune responses (Crenshaw et al., 1976).
Chemical Libraries and Diversity-Oriented Synthesis
These heterocyclic compounds are used to build libraries of diverse scaffolds for potential bioactive applications. Their versatility allows for the synthesis of a wide range of polycyclic and spirocyclic heterocyclic compounds, contributing significantly to diversity-oriented synthesis in chemical research (Jayarajan & Vasuki, 2012).
特性
IUPAC Name |
4,6-dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-8-5-7-3-4-16-11(15)9(7)12-10(8)14(2)13-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXZXJXEFWACEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C3CCOC(=O)C3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149934 | |
| Record name | Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one | |
CAS RN |
1114822-67-1 | |
| Record name | Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





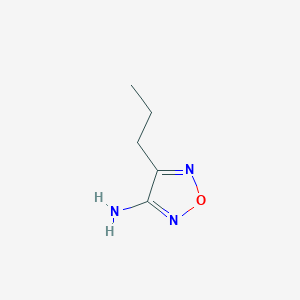
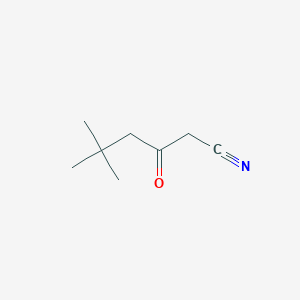

![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
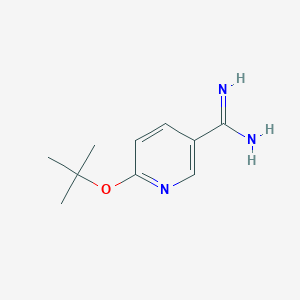


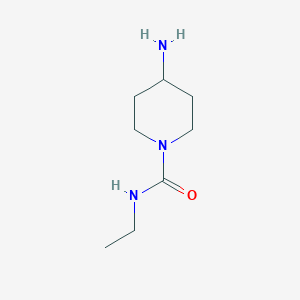
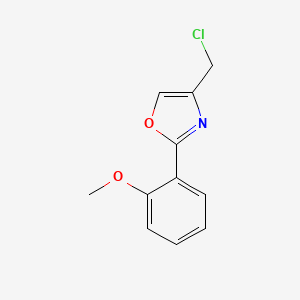

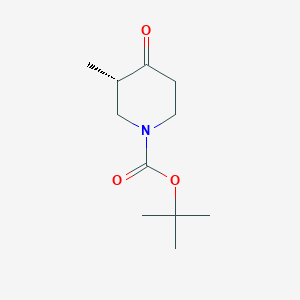
![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)